N-(3-methylphenyl)-2-(2,4,6-trinitroanilino)benzamide
Description
N-(3-methylphenyl)-2-(2,4,6-trinitroanilino)benzamide is a complex organic compound characterized by its aromatic structure and multiple nitro groups
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(2,4,6-trinitroanilino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O7/c1-12-5-4-6-13(9-12)21-20(26)15-7-2-3-8-16(15)22-19-17(24(29)30)10-14(23(27)28)11-18(19)25(31)32/h2-11,22H,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUVQYKQRNTNEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-(2,4,6-trinitroanilino)benzamide typically involves multi-step organic reactions. A common approach might include:
Nitration: Introducing nitro groups into an aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: Forming the amide bond by reacting an aniline derivative with a carboxylic acid or its derivatives under appropriate conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory procedures, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups can undergo reduction to form amines.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Aromatic substitution reactions can occur, especially on the benzene rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
Amines: From the reduction of nitro groups.
Substituted aromatics: From various substitution reactions.
Scientific Research Applications
N-(3-methylphenyl)-2-(2,4,6-trinitroanilino)benzamide may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving nitroaromatic compounds.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Possible applications in materials science, such as in the development of new polymers or explosives.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, altering biochemical pathways. In materials science, its properties would be influenced by its molecular structure and interactions with other materials.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitroaniline: Shares the trinitroaniline core but lacks the benzamide group.
3-Methylphenylamine: Similar aromatic structure but without the nitro groups.
Uniqueness
N-(3-methylphenyl)-2-(2,4,6-trinitroanilino)benzamide is unique due to its combination of a trinitroaniline core with a benzamide group, which may confer distinct chemical and physical properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
